トルクロホスメチル

概要

説明

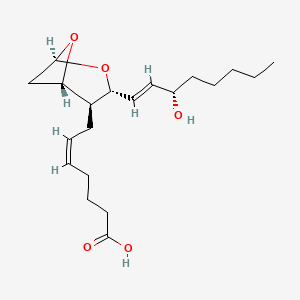

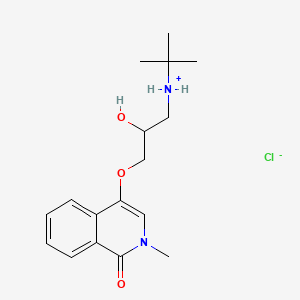

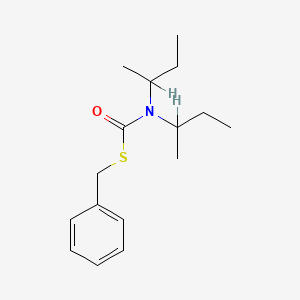

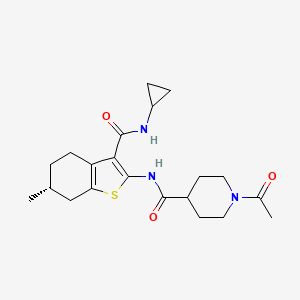

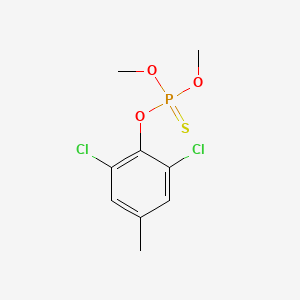

トルクロホスメチルは、土壌伝染性菌類病害の防除に広く用いられている有機リン系殺菌剤です。 特に、ジャガイモ、レタス、ダイズなどの作物において、立枯病や茎枯病を引き起こすリゾクトニア・ソラニなどの病原菌に効果的です 。 トルクロホスメチルの化学式はC₉H₁₁Cl₂O₃PSで、保護効果と治療効果が知られています .

科学的研究の応用

Tolclofos-methyl has a wide range of applications in scientific research:

Agriculture: It is primarily used as a fungicide to protect crops from soil-borne diseases.

Environmental Science: Research has been conducted on its environmental fate, including its persistence and mobility in soil.

Toxicology: Investigations into its toxicity and effects on non-target organisms, including humans, have been carried out.

作用機序

トルクロホスメチルは、菌類細胞におけるリン脂質の生合成を阻害することで、殺菌効果を発揮します。脂質代謝のこの阻害は、細胞膜の破壊につながり、最終的に細胞死を引き起こします。 この化合物は、生合成経路に関与する特定の酵素を標的とするため、さまざまな菌類病原菌に対して非常に効果的です .

生化学分析

Biochemical Properties

Tolclofos-methyl interacts with various enzymes and proteins in biochemical reactions. It is a lipid peroxidation inhibitor , which means it prevents the oxidative degradation of lipids, a process that can disrupt cellular functions

Cellular Effects

Tolclofos-methyl has significant effects on various types of cells and cellular processes. It has been found to have a high efficacy against Botrytis cinerea, a fungus that causes rot in various plant species

Molecular Mechanism

The molecular mechanism of action of Tolclofos-methyl involves its role as a phospholipid biosynthesis inhibitor It exerts its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tolclofos-methyl can change over time. It has been observed that combining Tolclofos-methyl with other substances can improve its efficacy against certain fungi

Metabolic Pathways

Tolclofos-methyl is involved in several metabolic pathways. It undergoes extensive metabolism in mammals, proceeding through a pathway involving stepwise oxidative desulfuration to an oxon and related derivatives, oxidation of the 4-methyl group to alcohols and acids, cleavage of P–O–aryl and P–O–methyl linkages, and conjugation of the resultant acid with glycine .

Transport and Distribution

It is known to be moderately persistent and slightly mobile, with a medium potential for particle-bound transport

準備方法

合成経路と反応条件: トルクロホスメチルは、多段階プロセスによって合成されます。最初のステップでは、p-クレゾールを塩素化して2,6-ジクロロ-4-メチルフェノールを生成します。次に、この中間体を、水酸化ナトリウムなどの塩基および銅粉などの触媒の存在下、O,O-ジメチルホスホロクロリドチオアートと反応させます。 この反応は、通常、トルエンなどの溶媒中で、約50℃の温度で行われます .

工業的生産方法: 工業的な環境では、トルクロホスメチルの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と純度を確保するために、反応条件を注意深く制御することが必要です。 最終製品は、多くの場合、農業用として、水和性粉末、乳剤、懸濁濃縮液などのさまざまな形態に製剤化されます .

化学反応の分析

反応の種類: トルクロホスメチルは、次のようないくつかの化学反応を起こします。

酸化: この化合物は、酸化されてオキソン誘導体を生成することができます。

加水分解: 酸性またはアルカリ性条件下では、トルクロホスメチルは加水分解されて、2,6-ジクロロ-4-メチルフェノールとジメチルホスホロチオアートを生成することができます.

一般的な試薬と条件:

酸化: 過酸化水素や過酸などの試薬を使用することができます。

加水分解: 酸性またはアルカリ性の水溶液が一般的に用いられます。

主要な生成物:

酸化: オキソン誘導体。

4. 科学研究への応用

トルクロホスメチルは、科学研究において幅広い用途があります。

類似化合物との比較

トルクロホスメチルは、その作用機序の特異性と広域スペクトル活性により、有機リン系殺菌剤の中で独特な存在です。類似の化合物には、以下のようなものがあります。

クロルピリホス: 主に、異なる作用機序を持つ殺虫剤として使用されます。

ジアジノン: 殺虫剤として使用される別の有機リン系化合物です。

ホセチル-アルミニウム: 細胞壁成分の合成を標的とする、異なる機序を持つ殺菌剤です.

特性

IUPAC Name |

(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2O3PS/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZIQQJJIKNWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034776 | |

| Record name | Tolclofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

>100 °C (>212 °F) | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.10 mg/L at 15 °C, In water, 0.3-0.4 ppm at 23 °C, In hexane 3.8%, exylene 36.0%, methanol 5.9%, Soluble in common solvents such as acetone, xylene, Easily soluble in xylene, acetone, cyclohexanone, chlorform | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 4.27X10-4 mm Hg at 20 °C, 4.30X10-4 mm Hg at 25 °C | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from methanol, Colorless crystals, White cyrstalline solid | |

CAS No. |

57018-04-9 | |

| Record name | Tolclofos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57018-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolclofos-methyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolclofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2,6-dichloro-p-tolyl) O,O-dimethyl thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLCLOFOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42OQL6F5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79-79.5 °C, MP: 75-80 °C | |

| Record name | Tolclofos-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8440 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Tolclofos-methyl in fungi?

A1: While the exact mechanism remains unclear, studies suggest Tolclofos-methyl primarily disrupts cytokinesis in fungi. For instance, in Ustilago maydis, it inhibits bud formation and alters the normal cell division process, leading to cell enlargement, abnormal cross-wall formation, and eventual cell bursting. []

Q2: Does Tolclofos-methyl affect fungal respiration?

A2: Studies show that Tolclofos-methyl, even at concentrations inhibiting mycelial growth, doesn't significantly inhibit endogenous respiration or glucose oxidation. While some suppression of succinate oxidation has been observed, it's not considered the primary mechanism of toxicity. []

Q3: Is there a structural similarity between Tolclofos-methyl and other fungicides?

A3: Yes, Tolclofos-methyl shares structural similarities with dicarboximide and aromatic hydrocarbon fungicides, such as iprodione. This similarity also translates to a comparable antifungal activity spectrum and potential for cross-resistance. []

Q4: How stable is Tolclofos-methyl in different environments?

A4: Tolclofos-methyl degrades through various pathways, including oxidation and bond cleavage. In distilled water, its half-life under sunlight is 44 days, decreasing to 25-28 days in river and seawater. The presence of a photosensitizer like acetone drastically reduces its half-life to under 2 days. []

Q5: Does Tolclofos-methyl degrade in soil?

A5: Yes, Tolclofos-methyl is subject to both photodegradation and volatilization on soil surfaces, resulting in a half-life of less than 2 days. []

Q6: How can the formulation of Tolclofos-methyl be improved?

A6: Research on formulation improvement for Tolclofos-methyl is limited in the provided papers.

Q7: Does Tolclofos-methyl accumulate in plants?

A7: Yes, studies have shown that Tolclofos-methyl can be absorbed and translocated from contaminated soil to ginseng roots and leaves. While the residue levels tend to decrease over time, they can persist for extended periods, raising concerns about potential long-term exposure. [, ]

Q8: What are the main metabolites of Tolclofos-methyl in plants?

A8: In lettuce, Tolclofos-methyl primarily breaks down through P-O-aryl linkage cleavage and aryl methyl group oxidation. These processes lead to the formation of malonylglucose and glucose conjugates, respectively. The malonylglucose conjugate structure has been identified using techniques like LC-ESI-MS and NMR. []

Q9: Can Tolclofos-methyl affect the sensory qualities of food crops?

A9: Yes, the breakdown of Tolclofos-methyl can lead to the formation of 2,6-dichlorocresol, a compound with a distinct phenolic smell. This metabolite has been identified as the cause of undesirable sensory qualities in kohlrabi, highlighting the potential impact of Tolclofos-methyl degradation products on food quality. []

Q10: Are there viable alternatives to Tolclofos-methyl for controlling plant diseases?

A10: Yes, several studies have investigated alternatives. For instance, Trichoderma and Bacillus species have shown promising results in controlling Rhizoctonia solani, a common pathogen targeted by Tolclofos-methyl. Combining these biocontrol agents with lower doses of Tolclofos-methyl can effectively manage the disease while potentially minimizing the fungicide's negative impacts. [, , , ]

Q11: Can we enhance the biodegradation of Tolclofos-methyl in the environment?

A11: Research suggests that biofilm-forming bacteria could offer a promising strategy. Co-inoculating Sphingomonas sp. 224, a known Tolclofos-methyl degrader, with biofilm-forming bacteria like Bacillus sp. E5 significantly enhances the fungicide's degradation in both liquid cultures and soil. This approach highlights the potential of using microbial consortia for effective bioremediation of contaminated environments. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。